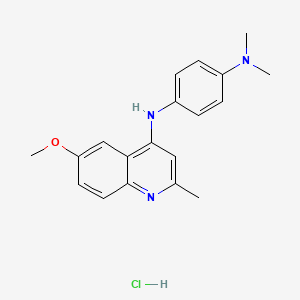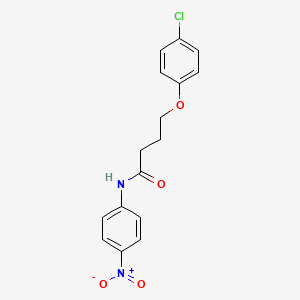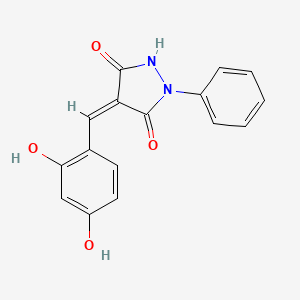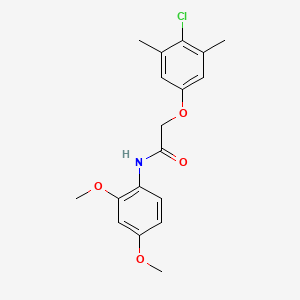![molecular formula C16H20BrNO2 B5233640 3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BINA and is a selective antagonist of the M1 muscarinic acetylcholine receptor.
Mecanismo De Acción
BINA is a selective antagonist of the M1 muscarinic acetylcholine receptor. This receptor plays a crucial role in cognitive function and memory. By blocking this receptor, BINA can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that BINA can increase the release of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, BINA has been shown to increase the density of dendritic spines in the hippocampus, which is a region of the brain associated with learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BINA in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using BINA is its relatively low potency compared to other M1 muscarinic acetylcholine receptor antagonists.
Direcciones Futuras
There are several future directions for research on BINA. One area of interest is the potential use of BINA in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, researchers are exploring the use of BINA in combination with other compounds to enhance its therapeutic effects. Finally, there is ongoing research on developing more potent M1 muscarinic acetylcholine receptor antagonists that could be used in place of BINA.
In conclusion, BINA is a promising compound with potential therapeutic applications for treating various neurological disorders. Its selectivity for the M1 muscarinic acetylcholine receptor makes it an attractive target for research, and ongoing studies are exploring its potential in treating other disorders and developing more potent compounds.
Métodos De Síntesis
The synthesis of BINA involves the reaction of 1-bromo-2-naphthol with N-(2-methoxyethyl)-1-propanamine in the presence of a base. The resulting compound is then purified through column chromatography.
Aplicaciones Científicas De Investigación
BINA has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. Studies have shown that BINA can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BINA has been shown to have antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-19-12-10-18-9-4-11-20-15-8-7-13-5-2-3-6-14(13)16(15)17/h2-3,5-8,18H,4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQUHLTTFUKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=C(C2=CC=CC=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)
![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)
![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)
![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)


![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)